5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one
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Overview
Description
5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one is a chemical compound with the molecular formula C14H7BrN2OS and a molecular weight of 331.187 g/mol . This compound is characterized by its unique structure, which includes a bromine atom, an amino group, and an isothiazole ring fused to an anthraquinone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one typically involves the following steps:
Amination: The addition of an amino group to the brominated anthraquinone.
Cyclization: The formation of the isothiazole ring through a cyclization reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthraquinone derivatives .
Scientific Research Applications
5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-6H-anthra(9,1-cd)isothiazol-6-one
- 5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one
- 5-Amino-1,9-isothiazolanthrone
Uniqueness
5-Amino-4-bromo-6H-anthra(9,1-cd)isothiazol-6-one is unique due to the presence of both a bromine atom and an amino group on the anthraquinone core, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
6936-99-8 |
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Molecular Formula |
C14H7BrN2OS |
Molecular Weight |
331.19 g/mol |
IUPAC Name |
10-amino-11-bromo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
InChI |
InChI=1S/C14H7BrN2OS/c15-8-5-9-10-11(12(8)16)14(18)7-4-2-1-3-6(7)13(10)17-19-9/h1-5H,16H2 |
InChI Key |
JYVZVTJUNHUKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NSC4=CC(=C(C(=C43)C2=O)N)Br |
Origin of Product |
United States |
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